
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(4-Fluorophenyl)hydroxyacetonitrile is an organic compound with the molecular formula C8H8FNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Fluorophenyl)hydroxyacetonitrile typically involves the reaction of 4-fluorobenzaldehyde with cyanide sources under controlled conditions. One common method is the addition of hydrogen cyanide (HCN) to 4-fluorobenzaldehyde in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of ®-(4-Fluorophenyl)hydroxyacetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-(4-Fluorophenyl)hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of ®-(4-Fluorophenyl)ethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-(4-Fluorophenyl)hydroxyacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-(4-Fluorophenyl)hydroxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The fluorine atom can also enhance the compound’s stability and bioavailability by affecting its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(4-Fluorophenyl)hydroxyacetonitrile: The enantiomer of the ®-form, with different biological activity.
4-Fluorobenzaldehyde: A precursor in the synthesis of ®-(4-Fluorophenyl)hydroxyacetonitrile.
®-(4-Chlorophenyl)hydroxyacetonitrile: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
®-(4-Fluorophenyl)hydroxyacetonitrile is unique due to its specific chiral configuration and the presence of both hydroxyl and nitrile functional groups
Propriétés
Numéro CAS |
149952-37-4 |
|---|---|
Formule moléculaire |
C8H6FNO |
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
(2R)-2-(4-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
Clé InChI |
UWDPUVCVIQXYQR-QMMMGPOBSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)F |
SMILES isomérique |
C1=CC(=CC=C1[C@H](C#N)O)F |
SMILES canonique |
C1=CC(=CC=C1C(C#N)O)F |
Synonymes |
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)
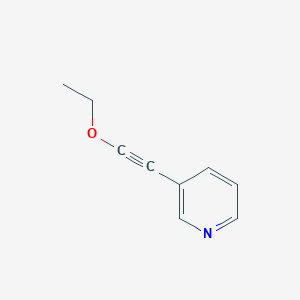
![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

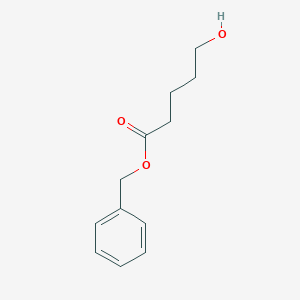
![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
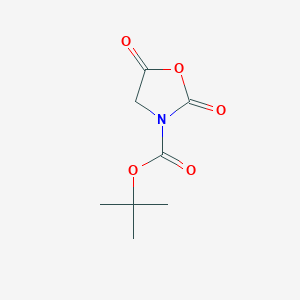

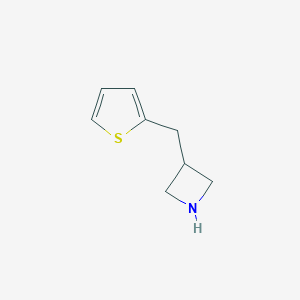

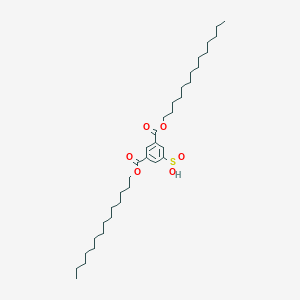
![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)
